Differential Inhibition of DHFR and PYCR1
1-(3-Bromophenyl)pyrrolidin-3-one demonstrates a distinct, target-dependent inhibitory profile. It exhibits a moderate IC50 of 65,000 nM against bovine liver dihydrofolate reductase (DHFR), a classic antifolate target [1]. In contrast, its inhibitory activity against human pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in proline biosynthesis and cancer metabolism, is significantly weaker, with a reported IC50 of 161,000 nM [2]. This 2.5-fold difference in potency between these two structurally related reductases suggests a degree of target selectivity that is not uniformly observed across all pyrrolidinone analogs.
PYCR1 IC50: 161,000 nM
2.5-fold difference
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | DHFR IC50: 65,000 nM; PYCR1 IC50: 161,000 nM |
| Comparator Or Baseline | Class baseline: Differential activity against two reductases. |
| Quantified Difference | 2.5-fold weaker inhibition of PYCR1 compared to DHFR. |
| Conditions | DHFR: Inhibition of bovine liver DHFR; PYCR1: Inhibition of human PYCR1 expressed in E. coli. |
Why This Matters
This differential inhibitory profile provides a defined starting point for target deconvolution or for designing analogs with improved selectivity for either the DHFR or PYCR1 pathway.
- [1] BindingDB BDBM50448060 (CHEMBL3115732). Affinity Data for Bovine Liver DHFR. View Source
- [2] BindingDB BDBM50522091 (CHEMBL4551995). Affinity Data for Human PYCR1. View Source
